2-(6'-Methylheptanoyl)-3-hydroxymethyl-4-butanolide
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Overview
Description
2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide is a butan-4-olide compound that features a 6-methylheptanoyl substituent at position 3 and a hydroxymethyl substituent at position 4. This compound is known for its role as a signaling molecule in various biological processes, particularly in the regulation of secondary metabolite production in certain bacterial species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide can be achieved through several synthetic routes. One common method involves the reduction of diethyl formylsuccinate with sodium borohydride (NaBH4), followed by the protection of the hydroxyl group with a trimethylsilyl ether . Another approach includes the diastereoselective benzyloxymethylation of 3-(3-phenylpropanoyl)-4-isopropyloxazolidin-2-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques such as reduction, protection, and selective functional group transformations.
Chemical Reactions Analysis
Types of Reactions
2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the heptanoyl chain can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halides.
Scientific Research Applications
2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new antibiotics.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of various bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide involves its role as a signaling molecule in bacterial quorum sensing. It triggers the formation of aerial mycelium and the biosynthesis of secondary metabolites such as streptomycin in Streptomyces griseus . The signaling is mediated by the RfpC/RpfG-Clp pathway, which regulates the transcription of biosynthetic genes .
Comparison with Similar Compounds
Similar Compounds
γ-Butyrolactone: A functional parent of 2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide.
6-Methylheptanoyl-CoA: A related compound involved in fatty acid metabolism.
Uniqueness
2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide is unique due to its specific role in bacterial quorum sensing and its ability to regulate the production of secondary metabolites. Its structural features, such as the 6-methylheptanoyl and hydroxymethyl substituents, contribute to its distinct biological activity.
Properties
CAS No. |
84666-71-7 |
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Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
4-(hydroxymethyl)-3-(1-hydroxy-6-methylheptyl)-3H-furan-2-one |
InChI |
InChI=1S/C13H22O4/c1-9(2)5-3-4-6-11(15)12-10(7-14)8-17-13(12)16/h8-9,11-12,14-15H,3-7H2,1-2H3 |
InChI Key |
KWWDFKBLIRKORQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC(C1C(=COC1=O)CO)O |
Origin of Product |
United States |
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